molecular formula C9H7F3O2 B2963185 Benzyl 2,2,2-trifluoroacetate CAS No. 351-70-2

Benzyl 2,2,2-trifluoroacetate

Cat. No.: B2963185
CAS No.: 351-70-2
M. Wt: 204.148
InChI Key: HDYQLGLEPPGPEV-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C9H7F3O2. It is a colorless liquid with a strong aromatic odor and is known for its applications in organic synthesis. The compound is characterized by the presence of a trifluoromethyl group attached to an acetate moiety, which imparts unique chemical properties.

Mechanism of Action

Target of Action

It’s important to note that the compound’s primary targets and their roles may vary depending on the context of its use .

Mode of Action

It’s known that trifluoroacetate, a related compound, can facilitate a wide variety of transformations often with greater efficiency, selectivity, and atom economy than methods otherwise developed . More research is needed to fully understand the interaction of Benzyl 2,2,2-trifluoroacetate with its targets and any resulting changes.

Biochemical Pathways

Trifluoroacetate, a related compound, is known to be involved in a variety of biochemical processes, including acting as an effective acid catalyst, activating substrates to chemical fragmentation and multi-bond forming processes, and complementing transition-metal catalysis as a suitable counterion

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. A related compound, N-Benzyl-2,2,2-trifluoroacetamide, has been assessed for its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. It showed good antifungal activity against tested fungi and moderate antibacterial activity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, trifluoroacetate, a related compound, is reported to be present in water bodies at low concentrations. Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals . These environmental exposures could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,2,2-trifluoroacetate can be synthesized through the esterification of benzyl alcohol with trifluoroacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzyl 2,2,2-trifluoroacetate is unique due to the presence of both benzyl and trifluoromethyl groups, which confer a combination of aromatic and electron-withdrawing properties. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

benzyl 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQLGLEPPGPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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